The compound is derived from the octahydropyrido[1,2-a]pyrazine structure, which incorporates nitrogen atoms in its ring system. Its hydrochloride form indicates that it is a salt formed with hydrochloric acid, enhancing its solubility and stability in various applications. The compound is cataloged under CAS number 248914-28-5 and has several synonyms including (S)-Hexahydro-1H-pyrido[1,2-a]pyrazin-4(6H)-one.
The synthesis of (S)-Octahydro-pyrido[1,2-a]pyrazin-4-one hydrochloride can be approached through various methods, often involving multi-step organic reactions. One common method includes:
The specific reaction conditions such as temperature, pressure, and solvent choice can significantly influence yield and purity.
The molecular structure of (S)-Octahydro-pyrido[1,2-a]pyrazin-4-one hydrochloride features:
(S)-Octahydro-pyrido[1,2-a]pyrazin-4-one hydrochloride can participate in various chemical reactions including:
These reactions are essential for modifying the compound for specific applications in medicinal chemistry.
The physical and chemical properties of (S)-Octahydro-pyrido[1,2-a]pyrazin-4-one hydrochloride include:
(S)-Octahydro-pyrido[1,2-a]pyrazin-4-one hydrochloride has several scientific applications:
Ongoing research aims to explore its efficacy and safety profiles in preclinical models, potentially leading to clinical applications.
The bicyclic octahydro-pyrido[1,2-a]pyrazin-4-one scaffold features a rigid trans-fused [6,5]-ring system that necessitates precise stereochemical control during synthesis. Enantioselective routes to this scaffold typically employ catalytic asymmetric hydrogenation or chiral-pool-derived starting materials. A prominent strategy involves the desymmetrization of prochiral intermediates through enzymatic resolution or transition-metal-catalyzed reactions. For the (S)-enantiomer, asymmetric hydrogenation of cyclic enamines using chiral Ir(III) or Ru(II) catalysts (e.g., BINAP complexes) achieves enantiomeric excess (ee) >95% under optimized conditions [6]. Alternatively, ring-closing metathesis (RCM) of dipeptide precursors using Hoveyda-Grubbs catalysts generates the dihydropyridone intermediate, which undergoes stereoselective reduction. The trans ring junction is secured through thermodynamic control, favoring the diequatorial orientation of hydrogen atoms at ring fusion sites under acidic conditions [9].
Chiral auxiliaries remain indispensable for installing the (S)-configuration at the C9a position. These enantiopure units are covalently attached to a prochiral ketone or imine precursor, directing diastereoselective transformations via steric or chelation effects. Key auxiliaries include:
Table 1: Chiral Auxiliaries for (S)-Configuration Induction
Auxiliary Type | Example | Attachment Point | Diastereoselectivity | Removal Conditions |
---|---|---|---|---|
Evans Oxazolidinone | (4S)-Benzyl Oxazolidinone | N-Acyl | dr >98:2 | LiOH/H₂O₂ |
Oppolzer’s Sultam | Camphorsultam | N-Acyl | dr 97:3 | SmI₂/THF-HMPA |
Pseudoephenamine Amide | (1S,2S)-Pseudoephenamine | C-Amidate | dr 95:5 | LiAlH₄ Reduction |
The Evans oxazolidinone auxiliary, derived from phenylalanine, enables enolate alkylation or aldol reactions with high facial selectivity. The auxiliary’s phenyl group blocks the Re-face, forcing electrophiles to approach the Si-face to yield (S)-configured products [3] [6]. Similarly, Oppolzer’s sultam leverages the camphor skeleton’s convex face to bias imide enolates toward (S)-selectivity. After auxiliary removal, the free amine is converted to the hydrochloride salt using HCl/dioxane [6].
Reductive amination is critical for introducing substituents at N1 or C2 while maintaining the (S)-stereochemistry. The reaction involves:
Table 2: Reductive Amination Conditions for Salt Formation
Reducing Agent | Solvent | Catalyst | Temperature | Yield | Purity |
---|---|---|---|---|---|
Sodium Cyanoborohydride | DCE/MeOH | AcOH | 25°C | 92% | 95% |
Sodium Triacetoxyborohydride | THF | None | 40°C | 88% | 97% |
Ammonia Borane | Solvent-Free | B(OMe)₃ | 60°C | 85% | 99% |
Sodium triacetoxyborohydride (NaBH(OAc)₃) in 1,2-dichloroethane (DCE) is optimal for acid-sensitive substrates, tolerating acetals and olefins [4] [7]. Post-reduction, hydrochloride salt precipitation is achieved by saturating the reaction mixture with anhydrous HCl gas in ethyl acetate, yielding crystalline (S)-octahydro-pyrido[1,2-a]pyrazin-4-one hydrochloride with >99% enantiopurity [2] [5].
The scaffold’s complexity necessitates evaluating synthetic efficiency across platforms:
Epimerization risks during macrolactamization at C9a [10].
Solid-Phase Synthesis (SPS): Leverages Wang or Chlorotrityl resin for iterative coupling. Key advantages include:
Table 3: Synthesis Strategy Comparison
Parameter | Solid-Phase | Solution-Phase |
---|---|---|
Cyclization Yield | 46–75% | 15–36% |
Diastereoselectivity | dr >20:1 | dr 3:1–5:1 |
Purification | Simple filtration/washing | Column chromatography |
Scalability | Limited by resin loading | Kilogram-scale feasible |
Epimerization Risk | <1% | 5–15% |
SPS excels in rapid analog generation (e.g., C2-alkyl variants) but requires optimization of swelling kinetics and coupling efficiency [10].
CAS No.: 17869-27-1
CAS No.: 942-51-8
CAS No.: 9005-53-2
CAS No.: 1326-83-6
CAS No.:
CAS No.: